1-(3-溴-1-苯并呋喃-2-基)-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

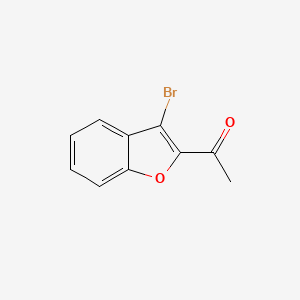

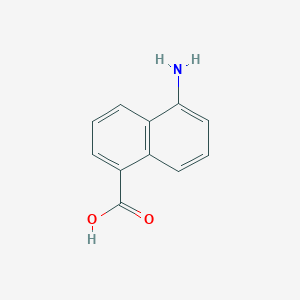

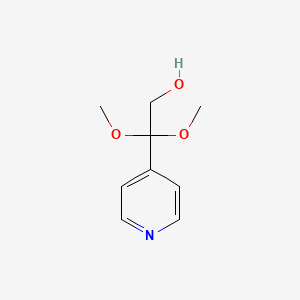

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of this compound includes a bromine atom attached to the third position of the benzofuran ring and an ethanone group at the first position.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been reported in the literature. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen groups have been synthesized from 2-(2-formylphenoxy)alkanoic acids . Although the exact synthesis of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is not detailed, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is not directly analyzed in the provided papers, related compounds have been studied. For example, an X-ray analysis of a cocrystal containing a benzofuran derivative revealed the presence of O—H⋯N hydrogen bonds and C—H⋯π interactions . These types of interactions could also be relevant to the molecular structure of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone, influencing its crystalline form and stability.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be inferred from the literature. The reduction of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones to the corresponding ethanols using lithium aluminum hydride has been achieved with high yields . This suggests that the ketone group in 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone could similarly be reduced to an alcohol. Additionally, the presence of a bromine atom on the benzofuran ring could facilitate further halogen-exchange reactions or serve as a site for nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone can be hypothesized based on related compounds. The presence of a bromine atom is likely to increase the molecular weight and influence the compound's boiling and melting points. The ketone functional group contributes to the compound's ability to participate in various chemical reactions, such as reductions and nucleophilic additions. The aromatic nature of the benzofuran ring suggests that the compound may exhibit π-π interactions, which could affect its solubility and crystallization behavior .

科学研究应用

杂环化合物的合成:该化合物已被用于新型杂环化合物的合成。例如,Kwiecień 和 Szychowska(2006 年)从 2-(2-甲酰苯氧基)烷酸开始,合成了苯并呋喃环中带有卤素或硝基的 1-(2-烷基苯并呋喃-3-基)-2-(4-甲氧基苯基)乙酮 (Kwiecień & Szychowska, 2006).

介电和热学性质:Çelik 和 Coskun(2018 年)合成了 1-(1-苯并呋喃-2-基)-3-(4-羟基苯基)丙烯-1-酮的衍生物,并研究了它们的介电和热学性质,表明在电子材料中具有潜在的应用 (Çelik & Coskun, 2018).

聚合物工程:Koca 等人(2012 年)合成了一种含有苯并呋喃侧基的新型甲基丙烯酸酯单体,并研究了其聚合和热降解动力学,突出了在聚合物工程中的应用 (Koca 等人,2012).

生物催化中的绿色合成:Şahin(2019 年)展示了使用全细胞生物催化剂绿色合成对映纯 (S)-1-(苯并呋喃-2-基)乙醇,展示了一种生产手性化合物的环保方法 (Şahin, 2019).

色烯衍生物的合成:Rostami-Charati 等人(2012 年)描述了一种使用 1-(6-羟基-2-异丙烯基-1-苯并呋喃-基)-1-乙酮的三组分反应合成 9Hfuro[2,3-f]chromene-8,9-二羧酸酯的方法,展示了有机合成方面的进展 (Rostami-Charati 等人,2012).

光电应用:Coskun 等人(2019 年)合成了苯并呋喃取代的查耳酮衍生物,并研究了它们的光电性质,表明在电子器件中具有潜在的应用 (Coskun 等人,2019).

属性

IUPAC Name |

1-(3-bromo-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADCPIOQDOBMKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542583 |

Source

|

| Record name | 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone | |

CAS RN |

99661-02-6 |

Source

|

| Record name | 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)